

# Pyraflufen-ethyl molecular structure and CAS registry number

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## Compound of Interest

Compound Name: Pyraflufen

Cat. No.: B041819

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## Pyraflufen-ethyl: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **pyraflufen**-ethyl, a phenylpyrazole herbicide. It details its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

## Chemical Identity and Molecular Structure

**Pyraflufen**-ethyl is the international common name for the herbicidal active ingredient with the IUPAC name ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate.[1][2] It is a proherbicide that is converted to its active acid form, **pyraflufen**, in plants.[2]

- CAS Registry Number: 129630-19-9[1][2]
- Molecular Formula:  $C_{15}H_{13}Cl_2F_3N_2O_4$
- Molecular Weight: 413.18 g/mol

The molecular structure of **pyraflufen**-ethyl is characterized by a central phenyl ring linked to a pyrazole ring and an ethyl acetate group through an ether linkage.

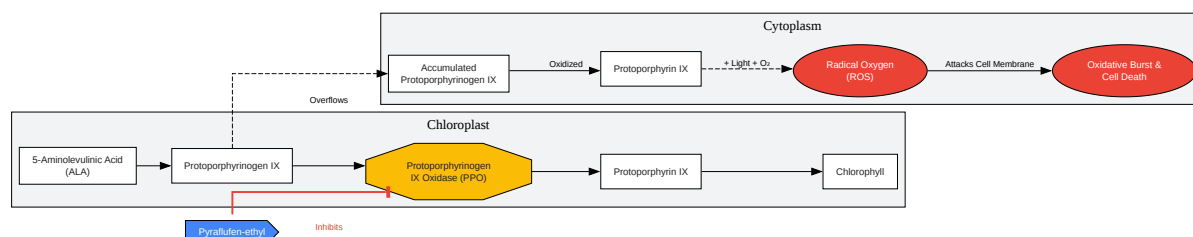
## Physicochemical Properties

A summary of the key physicochemical properties of **pyraflufen-ethyl** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Appearance	White to cream colored powder	
Melting Point	126.4–127.2 °C	
Relative Density	1.57 g/cm <sup>3</sup> at 24 °C	
Vapor Pressure	1.6 x 10 <sup>-8</sup> Pa at 25 °C	
Partition Coefficient (log P)	3.49	
Solubility in Water	0.082 mg/L at 20 °C	
Solubility in Organic Solvents	Heptane: 234 mg/L Methanol: 7.39 g/L Dichloromethane: 100-111 g/L Acetone: 167-182 g/L p-Xylene: 41.7-43.5 g/L Ethyl acetate: 105-111 g/L	

## Mechanism of Action

**Pyraflufen-ethyl** is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO), which is classified under HRAC Group E. PPO is a key enzyme in the biosynthesis of chlorophyll and heme. The inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, this accumulated protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX, which is a powerful photosensitizer. This process generates reactive oxygen species (ROS), leading to lipid peroxidation, cell membrane disruption, and ultimately, rapid cell death and necrosis of plant tissues.



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Mechanism of action of **Pyraflufen**-ethyl.

## Experimental Protocols

Several synthetic routes for **pyraflufen**-ethyl have been described. One common commercial method starts from 2-chloro-5-(trifluoromethyl)aniline. This undergoes a multi-step process involving diazotization, Sandmeyer reaction, nitration, and reduction to form 5-amino-2-chloro-4-fluorobenzonitrile. The pyrrole ring is then constructed through condensation with ethyl 2-chloroacetoacetate, followed by N-alkylation with ethyl bromodifluoroacetate to yield **pyraflufen**-ethyl.

Another patented method involves the following key steps:

- Intermediate A Synthesis: Mannich reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, paraformaldehyde, a cyclic secondary amine, and 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole.
- Intermediate B Synthesis: Alkylation of intermediate A with monochlorodifluoromethane.

- Final Product Synthesis: Oxidation of intermediate B with hydrogen peroxide to produce **pyraflufen**-ethyl.

For tolerance enforcement and residue monitoring in plant commodities, analytical methods based on gas chromatography/mass spectrometry (GC/MS) are available.

- Sample Preparation: The specific extraction and cleanup procedures depend on the matrix being analyzed. For the determination of **pyraflufen**-ethyl residues in apples and soil, a method utilizing high-performance liquid chromatography (HPLC) with a UV detector has been developed. This involves extraction followed by cleanup using solid-phase extraction (SPE) cartridges (e.g., PSA and C18).
- Instrumentation: GC/MS is the recommended technique for tolerance enforcement. The methods typically determine the parent **pyraflufen**-ethyl and its primary metabolite, E-1, as its methyl ester.
- Detection: The methods specify monitoring two ion transitions for each analyte to ensure accurate identification and quantification. Alternative detection systems such as GC with electron-capture detection (ECD) or nitrogen-phosphorus detection (NPD) can also be used.
- Quantification: The limit of quantification (LOQ) for **pyraflufen**-ethyl in samples like apples and soil has been reported as 0.01 mg/kg.

## Toxicological Profile

**Pyraflufen**-ethyl exhibits relatively low acute toxicity via oral, dermal, and inhalation routes. It is not considered a skin irritant or a dermal sensitizer but can cause moderate to severe eye irritation.

General workflow for **pyraflufen**-ethyl residue analysis.

## Applications

**Pyraflufen**-ethyl is a contact herbicide used for post-emergence control of a wide range of broad-leaved weeds in various crops, including cereals (wheat, barley), potatoes, and corn. It is also utilized as a defoliant for cotton and a desiccant for potatoes to facilitate harvesting. Additionally, it is effective for controlling suckers in fruit trees and vines. It is characterized by its rapid action and efficacy at low application rates.

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## References

- 1. nichino.co.jp [nichino.co.jp]
- 2. Pyraflufen-ethyl | C<sub>15</sub>H<sub>13</sub>Cl<sub>2</sub>F<sub>3</sub>N<sub>2</sub>O<sub>4</sub> | CID 182951 - PubChem [pubchem.ncbi.nlm.nih.gov]
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